molecular formula C11H12Cl2O2 B1427398 Methyl 4-(3,4-dichlorophenyl)butanoate CAS No. 1368308-27-3

Methyl 4-(3,4-dichlorophenyl)butanoate

Cat. No. B1427398
M. Wt: 247.11 g/mol
InChI Key: LZOFSZPLOMWNCR-UHFFFAOYSA-N
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Description

“Methyl 4-(3,4-dichlorophenyl)butanoate” is an organic compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a mono-isotopic mass of 246.021439 Da .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

“Methyl 4-(3,4-dichlorophenyl)butanoate” is a colorless to pale yellow liquid. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Docking and Structural Studies

Methyl 4-(3,4-dichlorophenyl)butanoate has been the subject of molecular docking and vibrational studies. For instance, its structural and electronic properties were investigated, revealing insights into its stability and reactivity. These studies are crucial for understanding the compound's potential as a nonlinear optical material and for pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Investigation

Spectroscopic methods like FT-IR and FT-Raman have been used to explore the vibrational characteristics of this compound. Such studies provide a deeper understanding of its molecular structure and charge transfer mechanisms. These findings are beneficial for developing applications in fields like nonlinear optics (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Biocidal and Herbicidal Applications

Investigations into the biocidal and herbicidal potential of methyl 4-(3,4-dichlorophenyl)butanoate have been carried out. This research is aimed at understanding how these compounds interact with biological systems and their potential use in controlling harmful organisms (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

Corrosion Inhibition

Methyl 4-(3,4-dichlorophenyl)butanoate has been studied for its properties as a corrosion inhibitor, particularly for its effectiveness in protecting metals like copper in various environments. Such studies are crucial for industrial applications where metal longevity is critical (Tansuğ et al., 2014).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. This research is significant for the development of new pharmaceuticals and therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Photocatalysis Research

Research has also explored the use of compounds related to methyl 4-(3,4-dichlorophenyl)butanoate in photocatalysis, particularly for the degradation of pollutants under natural sunlight. This is a growing area of interest in environmental remediation and sustainable technology development (Nethravathi, R., Rajamathi, & Rajamathi, 2019).

Safety And Hazards

The specific safety and hazards associated with “Methyl 4-(3,4-dichlorophenyl)butanoate” are not detailed in the search results. It’s always important to handle chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOFSZPLOMWNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,4-dichlorophenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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